molecular formula C9H7BrF2 B6224373 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene CAS No. 2763758-73-0

1-bromo-2,2-difluoro-2,3-dihydro-1H-indene

Cat. No.: B6224373
CAS No.: 2763758-73-0
M. Wt: 233.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-2,2-difluoro-2,3-dihydro-1H-indene is a chemical compound that belongs to the class of organobromine compounds It is characterized by the presence of a bromine atom and two fluorine atoms attached to an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-2,2-difluoro-2,3-dihydro-1H-indene can be synthesized through a multi-step process. One common method involves the reaction of aniline with aluminum acetylacetonate to form 1H-indene. This intermediate is then subjected to bromination using hydrobromic acid and potassium bromate to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of efficient brominating agents and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2,2-difluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms of the compound.

Scientific Research Applications

1-bromo-2,2-difluoro-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways and cellular processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-2,3-dihydro-1H-indene: Lacks the fluorine atoms, resulting in different chemical properties.

    2,2-difluoro-2,3-dihydro-1H-indene: Does not contain the bromine atom, affecting its reactivity.

    1-bromo-2-fluoro-2,3-dihydro-1H-indene: Contains only one fluorine atom, leading to variations in its chemical behavior.

Uniqueness

1-bromo-2,2-difluoro-2,3-dihydro-1H-indene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

2763758-73-0

Molecular Formula

C9H7BrF2

Molecular Weight

233.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.